N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key structural attributes include:
- 3-(2-methylpropyl) substituent: Introduces steric bulk and lipophilicity.
- Acetamide linkage: Connects the thienopyrimidine moiety to a 3-chloro-4-methoxyphenyl group, which combines halogenated and methoxy electronic effects .
Properties
CAS No. |
1260630-91-8 |
|---|---|
Molecular Formula |
C19H20ClN3O4S |
Molecular Weight |
421.9 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-11(2)9-23-18(25)17-14(6-7-28-17)22(19(23)26)10-16(24)21-12-4-5-15(27-3)13(20)8-12/h4-8,11H,9-10H2,1-3H3,(H,21,24) |
InChI Key |
ROISDUUSZJFJRO-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound can be classified under thieno[3,2-d]pyrimidine derivatives, known for their diverse biological activities. Its structure includes:
- A chloro and methoxy substituent on the phenyl ring.
- A thieno[3,2-d]pyrimidin moiety that contributes to its pharmacological properties.
- An acetamide functional group which may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant anticancer properties. For instance, studies have shown that thieno[3,2-d]pyrimidines can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Studies
A study conducted on human breast cancer cell lines demonstrated that derivatives of thieno[3,2-d]pyrimidines could reduce cell viability significantly. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thieno derivative 1 | MCF-7 | 5.6 |
| Thieno derivative 2 | MDA-MB-231 | 3.8 |
| N-(3-chloro-4-methoxyphenyl) derivative | MCF-7 | 4.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have shown efficacy against various bacterial strains.
Research Findings
In a study assessing the antibacterial activity of related compounds, the following results were obtained:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These findings suggest that the compound may possess significant antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : By interfering with enzymes involved in nucleic acid metabolism.
- Induction of apoptosis : Triggering programmed cell death in cancer cells through activation of caspases.
- Disruption of bacterial cell wall synthesis : Leading to increased permeability and eventual cell lysis.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences between the target compound and its analogues:
Key Observations :
- Core Heterocycles: The thieno[3,2-d]pyrimidine core in the target compound differs from pyrido-thieno[2,3-d]pyrimidine () and pyrazolyl systems (), which alter π-π stacking and binding interactions.
- Substituent Effects: 3-Chloro-4-methoxyphenyl (target): The chloro group enhances lipophilicity, while the methoxy group improves solubility via hydrogen bonding . 2,3-Dichlorophenyl (): Stronger electron-withdrawing effects may increase reactivity compared to the target’s methoxy substituent .
Pharmacological Implications
- Antimicrobial Potential: highlights structural similarity to benzylpenicillin in N-substituted acetamides, suggesting possible antibacterial activity . The target’s dichlorophenyl and thienopyrimidine motifs may enhance target specificity.
- Enzyme Inhibition: Thieno-pyrimidine diones (as in the target) are known kinase inhibitors. The 2,4-dioxo groups could chelate metal ions in enzyme active sites .
- Solubility vs. Bioavailability : The methoxy group in the target compound may improve aqueous solubility compared to dichloro-substituted analogs (), though at the cost of reduced lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
